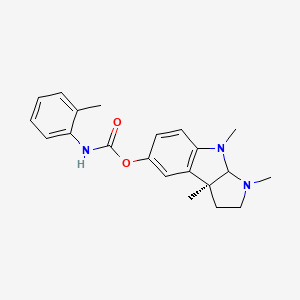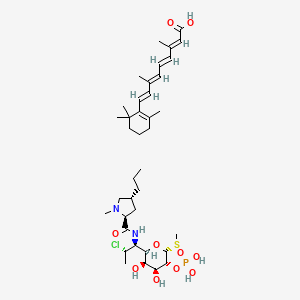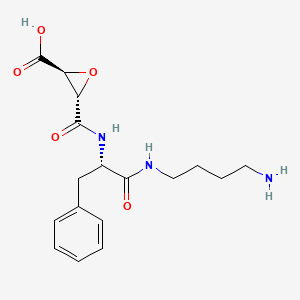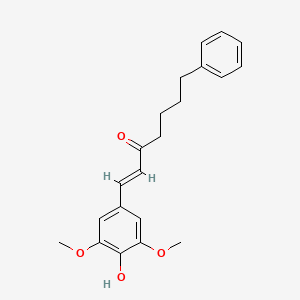
Ceriporic acid C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceriporic acid C is a long-chain fatty acid.
Scientific Research Applications
Biosynthesis and Structural Analysis Ceriporic acid C is a unique metabolite produced by the lignin-degrading fungus Ceriporiopsis subvermispora. It is part of a class of compounds known as alk(en)ylitaconic acids, which are notable for their structural similarity to biologically significant lichen acids and their role in the redox silencing of the Fenton reaction system by inhibiting the reduction of Fe(3+) ions. The compound is biosynthesized de novo by the fungus, with ceriporic acid C specifically being a hexadecenylitaconate, identified through detailed structural analysis involving glycolation and subsequent trimethylsilation or acetalation processes. This structural analysis revealed that ceriporic acid C is (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid, sharing close structural similarity with other lichen lactones and indicating a complex biosynthetic pathway within the fungus (Nishimura et al., 2008) (Amirta et al., 2003).
Iron Redox-Silencing and Lignin Degradation Ceriporic acids, including ceriporic acid C, play a crucial role in the redox silencing of the Fenton reaction, which is central to the selective lignin degradation by Ceriporiopsis subvermispora. The ability of these compounds to modulate the iron redox cycle is significant for understanding the fungal degradation of lignin and the preservation of cellulose in wood. The suppression of Fe(3+) reduction by ceriporic acid C indicates its potential in controlling microbial plant cell wall degradation and offers insights into the fungal strategy for selective ligninolysis. This unique function highlights the ecological role of ceriporic acids in fungal metabolism and their possible applications in biotechnological processes related to lignin degradation and biomass conversion (Nishimura et al., 2009) (Ohashi et al., 2007).
Chemical Properties and Applications The chemical synthesis and analysis of ceriporic acid C and its derivatives have expanded our understanding of their chemical properties and potential applications. Studies on the synthetic analogs of ceriporic acids have provided valuable insights into their interactions with iron ions, highlighting their capability to inhibit the autoxidation of Fe(2+) to Fe(3+) and the reduction of Fe(3+) to Fe(2+), which is essential for the suppression of oxidative stress in biological systems. These findings open up new avenues for the application of ceriporic acids in the field of green chemistry and sustainable technologies, particularly in processes that require control over redox reactions and the stabilization of reactive species (Enoki et al., 2002).
properties
Product Name |
Ceriporic acid C |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[(Z)-hexadec-7-enyl]-3-methylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23/h10-11,19H,2-9,12-17H2,1H3,(H,22,23)(H,24,25)/b11-10- |
InChI Key |
BQGIGMHUCMNPDK-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC(C(=C)C(=O)O)C(=O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(C(=C)C(=O)O)C(=O)O |
synonyms |
ceriporic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4R)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1242059.png)
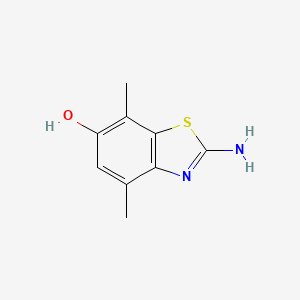
![N-[3-(3-chloro-2-methylphenyl)oxatriazol-3-ium-5-yl]methanesulfonamide](/img/structure/B1242064.png)
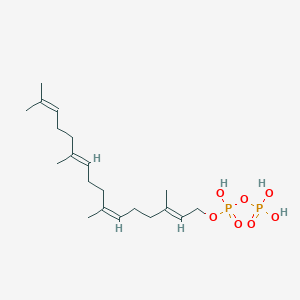
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
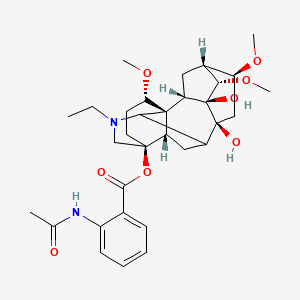
![10-Acetoxy-10,11-dihydro-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B1242071.png)
